(2-Bromo-4-ethoxyphenyl)methanamine
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Overview
Description
(2-Bromo-4-ethoxyphenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It features a bromine atom and an ethoxy group attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Bromo-4-ethoxyphenyl)methanamine typically begins with commercially available 2-bromo-4-ethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-bromo-4-ethoxybenzaldehyde is converted to the corresponding amine via reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in (2-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or nitriles, and reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phenols, ethers, or secondary amines.
Oxidation Products: Imines or nitriles.
Reduction Products: Primary amines.
Scientific Research Applications
Chemistry:
Building Block: (2-Bromo-4-ethoxyphenyl)methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting neurological or inflammatory conditions. Its derivatives may exhibit bioactivity that can be harnessed for therapeutic purposes.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2-Bromo-4-ethoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the bromine and ethoxy groups can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
(2-Bromo-5-ethoxyphenyl)methanamine: Similar structure but with the ethoxy group in a different position, which can affect its reactivity and applications.
(2-Bromo-4-methoxyphenyl)methanamine: Similar structure with a methoxy group instead of an ethoxy group, which can influence its solubility and chemical behavior.
Uniqueness:
Position of Substituents:
Properties
IUPAC Name |
(2-bromo-4-ethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXZVEGFUJIGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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